1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone
Overview
Description
Chemical Reactions Analysis
The introduction of a 1-methyl-3-pyrazolyl moiety at the 7-position resulted in a dramatic increase in TYK2 inhibitory activity . Further optimization led to the discovery of a compound that inhibited IL-23-induced IL-22 production in a rat PD assay, as well as inhibited IL-23 signaling in human PBMC .Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been utilized in the synthesis of various heterocyclic compounds, such as 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines derivatives. These derivatives are synthesized using different reagents and exhibit varied chemical properties and potential applications (Abdelhamid et al., 2012).
Pharmaceutical and Biomedical Applications
- Certain derivatives of thieno[2,3-b]pyridines, similar to the compound , have shown potential in pharmaceutical applications. For instance, they have been studied for their antimetabolite properties and antitrypanosomal activity (Abdelriheem et al., 2017).
Material Science and Chemistry
- Research has explored the fluorescence properties of thieno[3,2-b]pyridine derivatives in various solvents, indicating potential uses in material science for creating fluorescent materials or sensors (Carvalho et al., 2013).
Heterocyclic Synthesis
- The compound and its derivatives have been used in the synthesis of various heterocyclic structures, such as thieno[2,3-b]pyridines, demonstrating its utility in organic chemistry and synthesis (Elneairy, 2010).
Dyes and Pigments
- Some derivatives of thieno[2,3-b]pyridine have been applied in the synthesis of disperse dyes, suggesting potential applications of similar compounds in the dye industry (Ho, 2005).
Antibacterial and Antifungal Research
- Certain thieno[2,3-b]pyridine derivatives have been evaluated for their antibacterial and antifungal activities, indicating the compound's relevance in the development of new antimicrobial agents (Zaki et al., 2020).
Antitumor Research
- Similar compounds, like thienopyridine derivatives, have shown anti-tumor properties, suggesting the potential use of the compound in cancer research and therapy (Hayakawa et al., 2004).
Mechanism of Action
properties
IUPAC Name |
1-[5-[4-amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGMBSSOOVGAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.